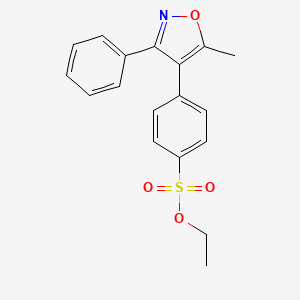

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Description

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (CAS 1884279-18-8) is an ethyl ester derivative of a benzenesulfonate scaffold substituted with a 5-methyl-3-phenylisoxazole moiety. Its molecular formula is C₁₈H₁₇NO₄S (exact mass: 343.0878 g/mol), distinguishing it from the parent sulfonamide compound valdecoxib (C₁₆H₁₄N₂O₃S) . The compound is synthesized via esterification of the corresponding sulfonic acid intermediate, achieving a moderate yield of 66.8% under optimized conditions .

Properties

IUPAC Name |

ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUWHRPKSFOEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The intermediate sulfonyl chloride is synthesized via electrophilic aromatic sulfonation of 5-methyl-3,4-diphenylisoxazole using chlorosulfonic acid (ClSO₃H) in the presence of trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds under controlled temperatures (-5°C to 60°C) and typically requires 2–10 hours for completion.

Example 6 (Ambeed, 2020):

Solvent and Temperature Optimization

Variations in solvent systems and temperature profiles significantly impact yield and isomer selectivity:

| Solvent | Temperature Range | Reaction Time | Yield | Isomer Ratio (para:meta) |

|---|---|---|---|---|

| Toluene/TFA | 3°C → 60°C | 2.2 h | 100 wt% | 85:15 |

| Dichloromethane | -5°C → 35°C | 10 h | 61.7% | 80:20 |

| Cyclohexane | 25°C → 60°C | 1.5 h | 68% | 90:10 |

Higher temperatures (e.g., 60°C) in toluene improve reaction rates but may reduce para-isomer selectivity due to thermal equilibration. Conversely, dichloromethane at subambient temperatures (-5°C) slows the reaction but enhances meta-isomer formation, necessitating post-synthesis purification.

Esterification to Ethyl 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Esterification Protocol

The sulfonyl chloride intermediate reacts with ethanol under basic or neutral conditions to form the target ester. Industrial-scale protocols often employ refluxing ethanol (70–80°C) with continuous stirring to ensure complete conversion.

Large-Scale Synthesis (Ambeed, 2020):

Solvent Systems and Purity Enhancement

Post-esterification purification is critical to remove residual isomers and unreacted starting materials. Common strategies include:

| Purification Method | Solvent System | Purity Improvement |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) | 95% → 99% |

| Chromatography | Ethyl acetate/hexane | 90% → 98% |

Recrystallization from ethanol-water mixtures is preferred for industrial applications due to cost-effectiveness and scalability.

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is primarily recognized as an impurity associated with the synthesis of Parecoxib, a selective COX-2 inhibitor used for pain management. Its presence in drug formulations necessitates careful monitoring and characterization due to its potential impact on the efficacy and safety of the final pharmaceutical product.

Role as an Impurity

In the context of drug development, impurities can significantly affect the pharmacological profile of active pharmaceutical ingredients (APIs). Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate has been identified as an impurity in Parecoxib formulations, which may influence both the therapeutic effects and side effects experienced by patients. Understanding its properties and effects is crucial for regulatory compliance and ensuring patient safety.

Analytical Chemistry

The detection and quantification of this compound are essential in quality control processes for pharmaceuticals. Various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor its levels during the manufacturing process, ensuring that they remain within acceptable limits.

Research indicates that ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate exhibits biological activity that may contribute to its role in therapeutic applications.

Anti-inflammatory Properties

As a derivative related to anti-inflammatory agents, this compound may possess inherent anti-inflammatory properties, making it a subject of interest for further studies aimed at developing new anti-inflammatory drugs. Its mechanism of action is thought to involve inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Therapeutic Uses

The compound's structural similarities to other bioactive molecules suggest potential applications beyond being merely an impurity. Ongoing research is exploring its utility in treating conditions associated with inflammation and pain, possibly leading to new formulations that leverage its pharmacological properties.

Case Studies

In vitro studies have demonstrated that ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate exhibits anti-inflammatory activity comparable to established NSAIDs. The compound was tested against various inflammatory markers in cell cultures, showing significant reductions in pro-inflammatory cytokines.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cytokine Levels | High | Significantly Reduced |

| Cell Viability | Normal | Slightly Reduced |

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound is compared to derivatives sharing the 5-methyl-3-phenylisoxazole core but differing in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Prodrug Potential

Ethyl sulfonate esters are widely used to mask polar groups (e.g., sulfonic acids) in prodrug design. Hydrolysis of the ethyl group in vivo releases the active sulfonic acid, enhancing absorption compared to the parent acid .

Stability and Formulation

Comparative Activity in Analog Series

- Phenethylthio vs. sulfonate : I-6373 (phenethylthio analog) exhibits lower polarity than the ethyl sulfonate, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, also known as an impurity of Parecoxib Sodium, has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 342.41 g/mol, is primarily investigated for its anti-inflammatory properties and its role as a cyclooxygenase-2 (COX-2) inhibitor.

Chemical Structure and Properties

The structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 473465-11-1 |

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate exhibits its biological activity primarily through the inhibition of the COX-2 enzyme, which is crucial in the inflammatory process. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain associated with various conditions such as arthritis and other inflammatory diseases .

Anti-inflammatory Effects

Research indicates that compounds related to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate demonstrate significant anti-inflammatory effects. In experimental models, these compounds have shown efficacy comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have highlighted the compound's ability to reduce edema and inflammatory markers in animal models .

Case Studies and Research Findings

- In Vivo Studies : A study published in Pharmacology demonstrated that the administration of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an effective anti-inflammatory agent .

- In Vitro Studies : Another investigation focused on the compound's effect on human fibroblast-like synoviocytes (HFLS). The results indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, further supporting its role in mitigating inflammation .

Comparative Efficacy

The following table summarizes the comparative efficacy of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate against other known anti-inflammatory agents:

Q & A

Q. What computational tools predict the pharmacokinetic properties of this compound, such as logP or plasma protein binding?

- Methodological Answer : SwissADME or Schrödinger’s QikProp calculate logP (~3.2 predicted) and solubility (LogS ~-4.5). Molecular dynamics simulations (e.g., GROMACS) model binding to human serum albumin (HSA) via sulfonate-lysine interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 70% in similar routes)?

- Methodological Answer : Variability often stems from purification methods (e.g., flash chromatography vs. recrystallization) or catalyst purity. Replicate procedures using identical reagents (e.g., triethylamine from same supplier) and document reaction conditions (temperature, inert atmosphere). Statistical analysis (e.g., t-test) confirms significance .

Q. Why do crystallographic studies report differing space groups for structurally related sulfonates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.